Methyl 2-[2-(chloromethyl)-1,3-benzoxazol-5-yl]acetate
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Overview
Description
Methyl 2-[2-(chloromethyl)-1,3-benzoxazol-5-yl]acetate: is an organic compound with the molecular formula C11H10ClNO3 and a molecular weight of 239.66 g/mol . This compound is a derivative of benzoxazole and is characterized by the presence of a chloromethyl group and an ester functional group. It is primarily used in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-[2-(chloromethyl)-1,3-benzoxazol-5-yl]acetate typically involves the reaction of 2-(chloromethyl)-1,3-benzoxazole with methyl acetate in the presence of a base such as triethylamine . The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves the use of high-purity reagents and controlled reaction environments to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-[2-(chloromethyl)-1,3-benzoxazol-5-yl]acetate undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the ester group can yield alcohol derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products:
Substitution: Products include various substituted benzoxazole derivatives.
Oxidation: Products include carboxylic acids and other oxidized compounds.
Reduction: Products include alcohol derivatives of the original compound
Scientific Research Applications
Methyl 2-[2-(chloromethyl)-1,3-benzoxazol-5-yl]acetate is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of Methyl 2-[2-(chloromethyl)-1,3-benzoxazol-5-yl]acetate involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that affect their function. The ester group can undergo hydrolysis to release active metabolites that further interact with biological pathways.
Comparison with Similar Compounds
- Methyl 2-[2-(chloromethyl)phenyl]acetate
- Methyl 2-[2-(chloromethyl)-1,3-benzoxazol-4-yl]acetate
- Methyl 2-[2-(bromomethyl)-1,3-benzoxazol-5-yl]acetate
Comparison: Methyl 2-[2-(chloromethyl)-1,3-benzoxazol-5-yl]acetate is unique due to the specific positioning of the chloromethyl group on the benzoxazole ring, which influences its reactivity and interaction with biological targets. Compared to its analogs, this compound exhibits distinct chemical and biological properties that make it valuable in various research applications .
Biological Activity
Methyl 2-[2-(chloromethyl)-1,3-benzoxazol-5-yl]acetate (CAS Number: 924869-02-3) is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C₁₁H₁₀ClN₁O₃
- Molecular Weight : 239.66 g/mol
- Structure : The compound features a benzoxazole ring with a chloromethyl group, which is significant for its biological interactions.
The biological activity of this compound is largely attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymes and receptors involved in cellular signaling pathways.
Enzyme Inhibition
Research indicates that compounds with similar structures can inhibit aldo-keto reductases (AKRs), which are implicated in various metabolic processes and disease states, including cancer and diabetes. The benzoxazole moiety has been identified as a bioisosteric scaffold that enhances the potency and selectivity of such inhibitors .
Biological Activities
-
Antimicrobial Activity :
- Preliminary tests have shown that this compound exhibits antimicrobial properties against certain bacterial strains. This activity is likely due to its ability to disrupt bacterial cell wall synthesis or function.
-
Anticancer Potential :
- The compound has been evaluated for its anticancer properties, particularly in inhibiting the proliferation of cancer cell lines. Studies suggest that it may induce apoptosis through the activation of caspase pathways, although detailed mechanisms remain under investigation.
- Neuroprotective Effects :
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:
Properties
IUPAC Name |
methyl 2-[2-(chloromethyl)-1,3-benzoxazol-5-yl]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO3/c1-15-11(14)5-7-2-3-9-8(4-7)13-10(6-12)16-9/h2-4H,5-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGJVPZGICVCQPO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC2=C(C=C1)OC(=N2)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20594739 |
Source
|
Record name | Methyl [2-(chloromethyl)-1,3-benzoxazol-5-yl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20594739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
924869-02-3 |
Source
|
Record name | Methyl [2-(chloromethyl)-1,3-benzoxazol-5-yl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20594739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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